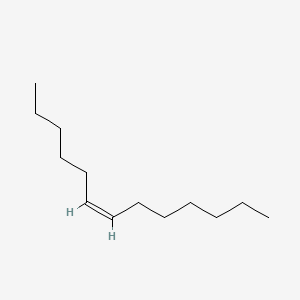![molecular formula C23H31ClN4O3S B1240392 N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide is an amino acid amide.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicology
The compound and its related derivatives are studied for their metabolic pathways in liver microsomes. Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including similar compounds, in human and rat liver microsomes. Their research suggests a complex metabolic activation pathway that could lead to carcinogenic products, highlighting the significance of understanding these pathways for safety assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Antibacterial Applications
Several studies have focused on the antibacterial properties of acetamide derivatives. For instance, Abdel‐Hafez et al. (2018) synthesized novel vitamin E containing sulfa drug derivatives and evaluated their antibacterial activities, demonstrating the potential of these compounds in fighting bacterial infections (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018). Similarly, Hussein (2018) synthesized novel sulfonamide hybrids with carbamate/acyl-thiourea scaffolds, showing significant antibacterial activity, indicating the broad applicability of these compounds in antimicrobial treatments (Hussein, 2018).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives are crucial for understanding their properties and potential applications. Iqbal et al. (2017) synthesized N-substituted acetamide derivatives and screened them for antibacterial activity, contributing to the knowledge base of these compounds (Iqbal et al., 2017). Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating the versatility of these compounds in creating antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propriétés
Formule moléculaire |
C23H31ClN4O3S |
|---|---|
Poids moléculaire |
479 g/mol |
Nom IUPAC |
N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methylpiperidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C23H31ClN4O3S/c1-4-28(19-8-6-5-7-9-19)32(30,31)20-10-11-21(24)22(16-20)25-23(29)17-27(3)18-12-14-26(2)15-13-18/h5-11,16,18H,4,12-15,17H2,1-3H3,(H,25,29) |
Clé InChI |
PASRFKUBAKATBD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CN(C)C3CCN(CC3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



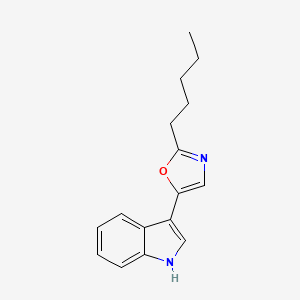

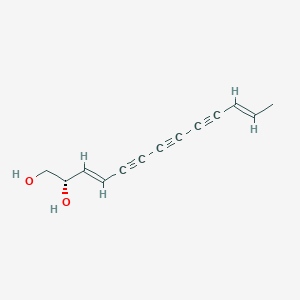

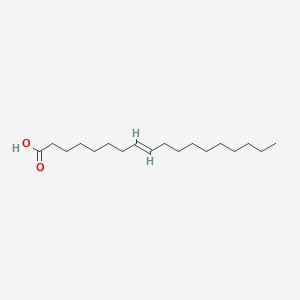
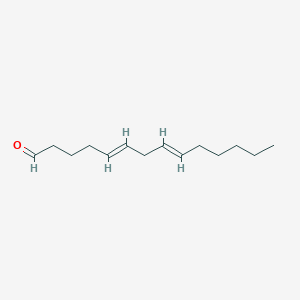
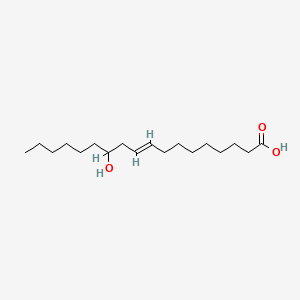

![8-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1240323.png)
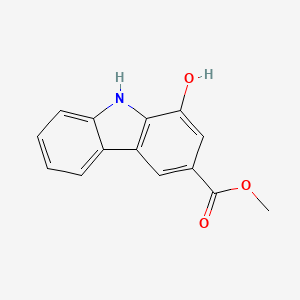
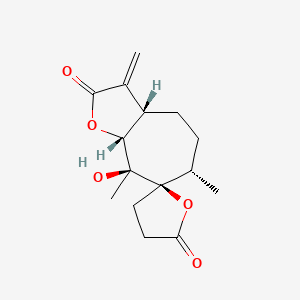

![3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide](/img/structure/B1240331.png)
